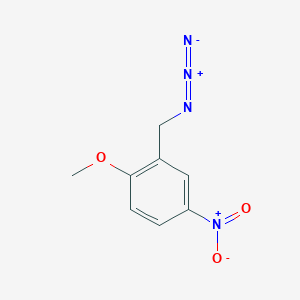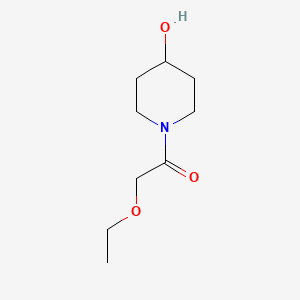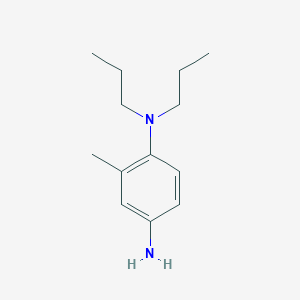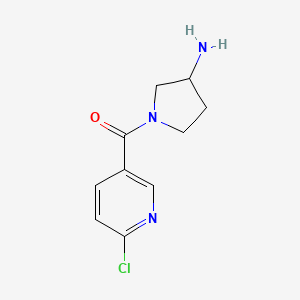
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole
Übersicht
Beschreibung
“4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole” is a chemical compound with the CAS Number: 941869-88-1 . It has a molecular weight of 237.3 . The IUPAC name for this compound is 4-fluoro-2-(1-piperazinyl)-1,3-benzothiazole .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12FN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis of fluorinated benzothiazole compounds, including derivatives with piperazine moieties, has shown promising antimicrobial activities. These compounds have been synthesized and evaluated for their effects against various microbial strains, showcasing their potential as antimicrobial agents. For example, novel fluoro-substituted sulphonamide benzothiazole compounds comprising thiazole have been screened for antimicrobial activity, revealing their significant biodynamic potential as antimicrobial agents (Jagtap et al., 2010).
Anticancer and Antitumor Activity
The synthesis of benzothiazole derivatives has also been explored for potential anticancer and antitumor activities. Compounds containing the benzothiazole unit have been found to exhibit cytotoxicity against various cancer cell lines. A study on the synthesis, in vitro antiproliferative, and anti-HIV activity of new derivatives of 2-piperazino-1,3-benzo[d]thiazoles demonstrated that some synthesized compounds showed remarkable effects on human cancer cell lines, indicating their potential as anticancer agents (Al-Soud et al., 2010).
Neuroprotective Activity
Research into benzothiazole derivatives has extended into exploring their potential neuroprotective activities. Specifically, the synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole-based new piperazine-dithiocarbamate derivatives were undertaken to investigate their potential as anticholinesterase agents. These studies aim to develop compounds that could serve as treatments for neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (Mohsen et al., 2014).
Synthesis and Structural Studies
The synthesis of benzothiazole derivatives often involves complex chemical reactions, and the resulting compounds are analyzed for their structural properties. Studies have been conducted on the synthesis and spectral study of novel norfloxacin and ciprofloxacin derivatives, which include the incorporation of benzothiazole and piperazine units. These studies contribute to the understanding of the structural and chemical properties of these compounds, aiding in the development of new pharmaceuticals (Yadav & Joshi, 2008).
Wirkmechanismus
Target of Action
Similar compounds with piperazin-1-yl and benzothiazole moieties have been known to act as dopamine and serotonin antagonists . These targets play crucial roles in neurotransmission, affecting mood, sleep, appetite, and several other functions.
Mode of Action
Compounds with similar structures have been found to interact with their targets (such as dopamine and serotonin receptors) and cause changes in neurotransmission .
Biochemical Pathways
Based on its potential targets, it can be inferred that it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, sleep, appetite, and other physiological processes .
Result of Action
Based on the potential targets, it can be inferred that the compound may influence neurotransmission, potentially affecting mood, sleep, appetite, and other physiological processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole .
Biochemische Analyse
Biochemical Properties
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, thereby affecting neurotransmission. Additionally, this compound has shown potential in binding to DNA gyrase and DNA topoisomerase IV, enzymes essential for DNA replication . These interactions suggest that the compound may have applications in antimicrobial and anticancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways by modulating the activity of neurotransmitter receptors . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and viability. In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These cellular effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling . Additionally, the compound’s ability to bind to DNA gyrase and DNA topoisomerase IV inhibits DNA replication, leading to cell death in rapidly dividing cells . These molecular interactions underscore the compound’s potential in treating neurological disorders and cancers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and persistent cytotoxic effects in cancer cells . These findings suggest that the compound’s effects are both time-dependent and context-specific.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents by inhibiting acetylcholinesterase . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity and affinity for certain cellular compartments. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with target enzymes and DNA . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its biological effects. These localization patterns are important for elucidating the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-fluoro-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXHLNSZHYCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC=C3S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B1462091.png)


amine](/img/structure/B1462098.png)


amine](/img/structure/B1462102.png)
![(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462104.png)
![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)
amine](/img/structure/B1462106.png)

